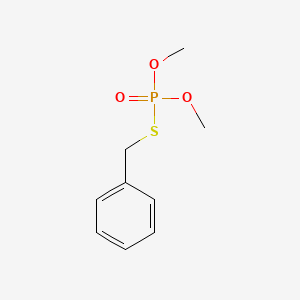
Dimethoxyphosphorylsulfanylmethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxyphosphorylsulfanylmethylbenzene is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxyphosphorylsulfanylmethylbenzene involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled environments to prevent contamination and ensure high yields. Common methods include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using various reagents to introduce desired functional groups.
Step 3: Purification and isolation of the final product using techniques such as chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Raw Material Preparation: Ensuring all starting materials are of high purity.
Reaction Monitoring: Using advanced sensors and control systems to monitor reaction conditions in real-time.
Product Isolation: Employing large-scale purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethoxyphosphorylsulfanylmethylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Dimethoxyphosphorylsulfanylmethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which Dimethoxyphosphorylsulfanylmethylbenzene exerts its effects involves interactions with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used.
Propiedades
Número CAS |
7205-16-5 |
|---|---|
Fórmula molecular |
C9H13O3PS |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
dimethoxyphosphorylsulfanylmethylbenzene |
InChI |
InChI=1S/C9H13O3PS/c1-11-13(10,12-2)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
IIQZMUBPITYEIO-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SCC1=CC=CC=C1 |
SMILES canónico |
COP(=O)(OC)SCC1=CC=CC=C1 |
Key on ui other cas no. |
7205-16-5 |
Sinónimos |
O,O-dimethyl S-(phenylmethyl) ester phosphorothioic acid ricid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















